molecular formula C13H10BrCl2NO B2969340 4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol CAS No. 1232799-87-9

4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol

Cat. No. B2969340
CAS RN: 1232799-87-9
M. Wt: 347.03
InChI Key: WCNUYAWXZLYNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol is a biochemical compound with the molecular formula C13H10BrCl2NO and a molecular weight of 347.04 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with a bromine atom and an amino-methyl group attached to it. The amino-methyl group is further linked to a 2,5-dichlorophenyl group .

Scientific Research Applications

Dinuclear Cu(II) Complexes with Phenol-Based Ligand

The synthesis and characterization of dinuclear Cu(II) complexes using a phenol-based ligand, which shares structural similarities with 4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol, have been explored. These complexes exhibit unique geometric asymmetry and antiferromagnetic coupling between metal centers, demonstrating potential applications in the fields of molecular magnetism and catalysis. The interaction of these complexes with catechol substrates further highlights their potential in mimicking enzymatic processes and in the degradation of environmental pollutants (Koval et al., 2004).

Identification of Phenolic Halogenated Pollutants

Research has identified a range of phenolic halogenated compounds (PHCs) in human plasma, which may include industrial chemicals or their metabolites, demonstrating the environmental and biological persistence of compounds structurally related to this compound. This study emphasizes the significance of monitoring and understanding the impact of such pollutants on human health and the environment (Hovander et al., 2002).

Asymmetric Diphenol Formation

A study on the enzymatic cross-coupling of halogenated phenols, including compounds similar to this compound, revealed the formation of asymmetric diphenols. This research contributes to the understanding of natural processes that can influence the fate of halogenated organic compounds in the environment, offering insights into potential bioremediation strategies (Bollag et al., 1979).

Experimental and Theoretical Studies on Halogenated Phenols

Investigations into the affinity and catalysis of halogenated phenols by peroxidases shed light on their bioremediation potential. This research, which includes studies on compounds structurally related to this compound, underscores the importance of understanding how these compounds interact with natural enzymes. The findings could guide the development of more efficient methods for the detoxification of halogenated phenolic pollutants (Bretz et al., 2020).

Synthesis and Application in Resin Anchorage

The synthesis of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a compound with structural similarities to this compound, highlights its utility as a key intermediate for resin anchorage of amino acids. This application is crucial in peptide synthesis, indicating the potential of such halogenated phenols in pharmaceutical and synthetic organic chemistry (Rene & Badet, 1994).

Safety and Hazards

The specific safety and hazards associated with 4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol are not detailed in the available resources. It is mentioned that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-bromo-2-[(2,5-dichloroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNUYAWXZLYNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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